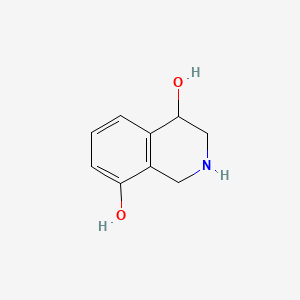

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

Description

Contextualization within Natural Product Chemistry and Synthetic Analogues Research

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a foundational heterocyclic scaffold that is prevalent in a wide range of natural products, especially within the large family of isoquinoline (B145761) alkaloids. rsc.orgnih.gov These compounds are found extensively in nature, particularly in various plant species. acs.orgresearchgate.net The biosynthesis of the simple THIQ alkaloids often originates from the condensation of β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. acs.org This core structure is a key component in numerous bioactive molecules, which has driven significant interest in their study and synthesis. nih.govacs.org

Natural products containing the THIQ moiety exhibit a vast spectrum of biological activities. rsc.orgacs.org For instance, emetine (B1671215) and cephaeline, found in the ipecacuanha plant, are well-known for their use in treating amoebic dysentery and as emetics. biocyclopedia.com Other examples include tubocurarine, a muscle relaxant, and certain antitumor antibiotics. nih.govwikipedia.org The potent and diverse pharmacological effects of these naturally occurring compounds have established the THIQ scaffold as a "privileged structure" in medicinal chemistry. This has inspired extensive research into the total synthesis of these complex natural products and the creation of synthetic analogues designed to enhance or modify their therapeutic potential. acs.orgacs.org Synthetic chemists employ various strategies, such as the Pictet-Spengler condensation and the Bischler-Napieralski reaction, to construct the THIQ core, which often requires electron-donating groups on the aromatic ring to facilitate the key cyclization step. rsc.orgacs.org

Significance of Hydroxylated Tetrahydroisoquinoline Moieties in Chemical Biology and Medicinal Chemistry Research

The functionalization of the tetrahydroisoquinoline scaffold with hydroxyl (-OH) groups is of paramount importance in chemical biology and medicinal chemistry. acs.org The introduction of a hydroxyl group can profoundly influence a molecule's physicochemical properties and its interaction with biological systems. hyphadiscovery.com These groups can increase polarity and act as both hydrogen bond donors and acceptors, which are critical for binding to the active sites of enzymes and receptors. nih.gov

The position and pattern of hydroxylation on the THIQ ring system can lead to vastly different biological activities. acs.org For example, the substitution pattern on the aromatic ring, including by hydroxyl and methoxy (B1213986) groups, is often crucial for the observed bioactivity. acs.org In drug discovery, hydroxyl groups can serve as strategic handles for late-stage functionalization, allowing chemists to create libraries of derivatives to explore structure-activity relationships (SAR). hyphadiscovery.com Furthermore, the presence of hydroxyl groups, such as in a catechol-like arrangement, can be vital for specific activities; for instance, the docking study of one active compound revealed that its catechol di-hydroxyl groups were key to its bioactivity. researchgate.net The enhanced antioxidant potential of some quercetin-tetrahydroisoquinoline derivatives has been linked to the strong electron-donating effects of phenolic OH groups. mdpi.com

Overview of Academic Research Trajectories for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- and Related Structures

While the THIQ scaffold is broadly researched, academic investigations into the specific isomer 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- are more specialized. Research often focuses on classes of THIQ derivatives rather than single, specific substitution patterns. However, the exploration of variously substituted THIQs provides context for the potential research trajectories of the 4,8-dihydroxy isomer. For instance, research into THIQ derivatives has yielded potent inhibitors of phosphodiesterase 4 (PDE4), an important target for treating inflammatory diseases like psoriasis. nih.gov Other synthetic THIQs have been developed as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) for their anticancer properties. nih.gov

The related 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, which shares the 8-hydroxy functional group, is known to exhibit a wide array of biological activities, including anticancer, antiviral, and antibacterial effects, highlighting the potential pharmacological importance of substitution at this position. nih.govmdpi.com Research on dihydroxylated THIQs has also been pursued, with studies on 4,6-dihydroxy THIQ analogs revealing potent antitrypanosomal activity. rsc.org A search of chemical databases reveals the existence of the N-methylated analog, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol , indicating that molecules with this specific dihydroxy pattern have been synthesized. nih.gov The broader research into THIQ derivatives as modulators of ABC transporters to reverse multidrug resistance (MDR) in cancer chemotherapy, with compounds like tariquidar (B1662512) and elacridar (B1662867) being prominent examples, suggests another potential avenue of investigation for novel dihydroxylated structures. nih.gov

Interactive Data Table of Selected Tetrahydroisoquinoline Compounds

| Compound Name | Class/Origin | Primary Research Area/Activity |

| Emetine | Natural Product | Anti-protozoal, Emetic biocyclopedia.com |

| Cephaeline | Natural Product | Anti-protozoal, Emetic biocyclopedia.com |

| Tubocurarine | Natural Product | Muscle Relaxant wikipedia.org |

| Tariquidar | Synthetic Analogue | ABC Transporter Inhibitor (MDR Reversal) nih.gov |

| Elacridar | Synthetic Analogue | ABC Transporter Inhibitor (MDR Reversal) nih.gov |

| Fostemsavir | Synthetic Analogue | HIV-1 Attachment Inhibitor nih.gov |

| Roscovitine | Synthetic Analogue | CDK2 Inhibitor (Anticancer) nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-1-2-6-7(8)4-10-5-9(6)12/h1-3,9-12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVOOLZOADWHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C(=CC=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,8 Isoquinolinediol, 1,2,3,4 Tetrahydro and Analogues

Retrosynthetic Analysis Strategies for the 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com For the 4,8-isoquinolinediol, 1,2,3,4-tetrahydro- core, a primary disconnection strategy involves the C-N bonds within the heterocyclic ring.

A common approach is the disconnection of the N2-C1 and C4a-C8a bonds, which points towards a Pictet-Spengler reaction. This powerful annulation reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. For the synthesis of the 4,8-dihydroxy derivative, this would necessitate a suitably substituted β-phenylethylamine, such as dopamine (B1211576), and a glyoxylic acid equivalent.

Another key retrosynthetic disconnection is the breaking of the C1-N2 bond, suggesting a Bischler-Napieralski reaction followed by reduction. This pathway involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline (B110456), which is then reduced to the desired tetrahydroisoquinoline. Microwave-assisted Bischler-Napieralski reactions have been shown to be effective for generating libraries of substituted isoquinolines. organic-chemistry.org

More advanced strategies involve C-C bond disconnections. For instance, a retrosynthetic approach for 1,2,3,4-tetrahydroquinolines has been developed involving a palladium-catalyzed Buchwald-Hartwig amination and a titanium-catalyzed hydroaminoalkylation. researchgate.net Such C-H activation strategies are increasingly desirable as they offer more atom-economical and efficient synthetic routes. nih.gov

Enantioselective Synthesis Approaches for Tetrahydroisoquinolinediol Derivatives

The biological activity of tetrahydroisoquinoline derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is of paramount importance.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules. researchgate.net In the context of tetrahydroisoquinolines, several catalytic asymmetric methods have been developed.

Asymmetric Hydrogenation: This is one of the most direct methods for obtaining chiral THIQs. It involves the reduction of a prochiral enamine, imine, or isoquinoline (B145761) precursor using a chiral catalyst. mdpi.com Transition metal catalysts based on rhodium, ruthenium, and iridium are commonly employed. For example, iridium complexes with chiral ligands have been used for the highly efficient intramolecular asymmetric reductive amination to produce chiral tetrahydroisoquinolines with good to excellent enantioselectivities (80-99% ee). rsc.org Similarly, both enantiomers of tetrahydroquinoxaline derivatives have been synthesized with high yields and excellent enantioselectivities via an Ir-catalyzed asymmetric hydrogenation by simply adjusting the reaction solvent. rsc.org

Asymmetric Transfer Hydrogenation (ATH): This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen. mdpi.com Ruthenium complexes with chiral diamine ligands are effective catalysts for the ATH of dihydroisoquinolines. organic-chemistry.org Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium complexes for the ATH of dihydroisoquinolines, achieving quantitative conversion. nih.gov

Organocatalysis: Small organic molecules can also act as chiral catalysts. For instance, proline has been used to catalyze cascade reactions to form C1-substituted tetrahydroisoquinolines with good yields and enantioselectivities. armchemfront.com Novel organocatalysts based on the tetrahydroisoquinoline backbone itself have been developed and evaluated in asymmetric reactions, showing high chemical conversions and enantioselectivities. ukzn.ac.za

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium complex with tBu-ax-Josiphos | Intramolecular Asymmetric Reductive Amination | N-Boc protected amino aldehydes | 80-99% | rsc.org |

| Ir-catalyst | Asymmetric Hydrogenation | Quinoxalines | up to 98% (R), up to 93% (S) | rsc.org |

| Arene/Ru/TsDPEN complexes | Asymmetric Transfer Hydrogenation | 1-aryl dihydroisoquinolines | High | organic-chemistry.org |

| (L)-Proline | Cascade Reaction | Dihydroisoquinoline and α,β-unsaturated enones | Good | armchemfront.com |

| THIQ-based N-oxide organocatalysts | Asymmetric Allylation | Aromatic aldehydes | up to 91% | ukzn.ac.za |

| THIQ-based guanidine (B92328) organocatalysts | Asymmetric Michael Addition | Malonates and nitro-olefins | up to 97% | ukzn.ac.za |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral tetrahydroisoquinolines.

One strategy involves the use of chiral auxiliaries attached to the nitrogen atom of the dihydroisoquinoline precursor. Subsequent reduction with an achiral hydride reducing agent leads to the formation of the chiral tetrahydroisoquinoline with high diastereoselectivity. rsc.org Commonly used chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For example, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines possessing a chiral auxiliary at the imine nitrogen has been accomplished using achiral metallic hydride reducing agents. rsc.org

Another approach is the intramolecular 1,3-chirality transfer reaction. A Bi(OTf)₃-catalyzed cyclization of a chiral amino alcohol has been developed to construct chiral 1-substituted tetrahydroisoquinolines with high yield and diastereoselectivity. nih.gov

Chemo- and Regioselective Functionalization of the Tetrahydroisoquinoline Ring System

The selective functionalization of the tetrahydroisoquinoline ring is crucial for creating diverse analogues. C-H activation has become a powerful strategy for this purpose, allowing for the direct introduction of functional groups without the need for pre-functionalized substrates. nih.gov

Transition metal catalysis, particularly with palladium, copper, and iron, has been widely used for the regioselective functionalization of the THIQ scaffold. mdpi.com For example, copper and iron catalysts have been used for the direct functionalization of both protected and unprotected tetrahydroisoquinolines with various nucleophiles. nih.gov

Oxidative C1 arylation of tetrahydroisoquinolines with aryl Grignard reagents can be achieved using diethyl azodicarboxylate (DEAD) as a mediator under metal-free conditions. organic-chemistry.org Furthermore, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used for the oxidative direct C(sp³)–H functionalization of N-acyl/sulfonyl tetrahydroisoquinolines with a range of electron-rich nucleophiles. frontiersin.org

| Reaction | Catalyst/Reagent | Position Functionalized | Functional Group Introduced | Reference |

|---|---|---|---|---|

| C-H Activation | Copper or Iron | C1 | 3-indolyl, pyrroles, electron-rich arenes | nih.gov |

| Oxidative C1 Arylation | DEAD | C1 | Aryl | organic-chemistry.org |

| Oxidative C(sp³)–H Functionalization | DDQ | C1 | Allyl, propargyl | frontiersin.org |

| Reformatsky Reaction | In situ generated Reformatsky reagent | - | Functionalized 1,2-dihydroisoquinolines | rsc.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of tetrahydroisoquinolines, several green approaches have been explored.

One key aspect is the use of environmentally benign solvents, such as water or ionic liquids. arabjchem.org Multicomponent reactions, which combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials, are also considered green due to their high atom economy. arabjchem.org

The use of biocatalysis is another sustainable approach. Imine reductases have been engineered to efficiently and stereoselectively convert dihydroisoquinoline precursors into (S)-tetrahydroisoquinolines. rsc.org This biocatalytic approach offers high efficiency and can be tailored for the production of various plant THIQ alkaloids. rsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. organic-chemistry.org

Cascade Reactions and Multicomponent Strategies for Accessing Isoquinolinediol Scaffolds

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve two or more consecutive reactions where the subsequent reaction occurs as a result of the functionality formed in the previous step. dicp.ac.cn These reactions are highly efficient as they minimize the need for purification of intermediates, reduce solvent waste, and save time.

Several cascade reactions have been developed for the synthesis of isoquinoline and tetrahydroisoquinoline derivatives. For example, a one-pot synthesis of isoquinolines has been achieved through a three-component reaction of aryl ketones, hydroxylamine, and alkynes, involving a rhodium(III)-catalyzed C-H bond activation. nih.gov Another cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives. nih.gov

Proline-catalyzed cascade reactions between dihydroisoquinolines and α,β-unsaturated enones provide access to stereochemically complex benzoquinolizidine building blocks. armchemfront.com Furthermore, a one-pot cascade biomimetic reduction has been developed for the synthesis of chiral tetrahydroquinoline derivatives with excellent enantioselectivities and high yields. dicp.ac.cn

Total Synthesis of Complex Natural Products Incorporating the Tetrahydroisoquinolinediol Moiety

The total synthesis of complex natural products containing the 1,2,3,4-tetrahydro-4,8-isoquinolinediol core is a challenging endeavor that has spurred the development of innovative and efficient synthetic strategies. The Pictet-Spengler reaction is a cornerstone in the construction of the tetrahydroisoquinoline nucleus, and its application is central to the synthesis of several potent antitumor antibiotics. rsc.orgnih.govresearchgate.netmdpi.comarkat-usa.org

A prominent family of natural products featuring a related bis-tetrahydroisoquinoline structure are the saframycins and renieramycins. nih.govresearchgate.net The biosynthesis of the pentacyclic core of saframycin A, for instance, involves a non-ribosomal peptide synthetase (NRPS) that catalyzes iterative and stereoselective Pictet-Spengler-type cyclizations. nih.gov This biosynthetic insight has inspired synthetic chemists to devise chemoenzymatic approaches. In one such strategy, a recombinant enzyme, SfmC, has been utilized to assemble the complex pentacyclic skeleton from chemically synthesized, functionalized dipeptidyl substrates. researchgate.netnih.gov

The total synthesis of (-)-jorumycin and (-)-renieramycin G has been achieved from 5-benzyloxy-2,4-dimethoxy-3-methyl-benzyl alcohol, highlighting a substrate-tunable stereoselective intramolecular Pictet-Spengler-type reaction for the construction of the key pentacyclic core. researchgate.net Another approach to jorumycin (B1245360) and the related jorunnamycin A has leveraged modern transition-metal catalysis, moving away from biomimetic strategies. This includes a key enantioselective hydrogenation of a bis-isoquinoline intermediate. researchgate.net The synthesis of jorunnamycin A has also been accomplished through a convergent approach featuring a highly regio- and stereoselective Pictet-Spengler cyclization to couple the isoquinoline and trisubstituted phenylalaninol components, both derivable from L-tyrosine. mdpi.com

In the context of the renieramycins, synthetic efforts have focused on creating analogues to probe structure-activity relationships. For example, derivatives of the "right-half" of renieramycin T have been synthesized and shown to possess significant anticancer activity. nih.govnih.gov These syntheses often involve the modification of a pre-existing tetrahydroisoquinoline core, demonstrating the importance of this structural unit.

The table below summarizes key reactions and starting materials in the synthesis of these complex natural products.

| Natural Product Family | Key Synthetic Reactions | Starting Materials/Key Intermediates |

| Saframycins | Pictet-Spengler cyclization, Chemoenzymatic synthesis | L-tyrosine derivatives, Dipeptidyl substrates |

| Jorumycins/Jorunnamycins | Pictet-Spengler cyclization, Asymmetric hydrogenation | 5-Benzyloxy-2,4-dimethoxy-3-methyl-benzyl alcohol, L-tyrosine |

| Renieramycins | Modification of existing THIQ core, Pictet-Spengler cyclization | Renieramycin T, L-tyrosine derivatives |

Precursor Chemistry and Intermediate Derivatization in the Synthesis of Substituted Tetrahydroisoquinolines

The biosynthesis of simple tetrahydroisoquinoline alkaloids generally proceeds via the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. mdpi.com For the synthesis of 4,8-dioxygenated analogues, a correspondingly substituted phenylethylamine, such as one derived from 3,5-dihydroxyphenylalanine, would be required. The Pictet-Spengler reaction of such a precursor with an appropriate aldehyde or ketone would then lead to the desired tetrahydroisoquinoline core. rsc.orgresearchgate.net The reaction conditions for the Pictet-Spengler cyclization can be critical, with some syntheses requiring strong acids, while others can proceed under milder conditions, sometimes even without an acid catalyst. rsc.org

The synthesis of the substructure of saframycin A has been achieved through a streamlined modular approach. This involved a copper(I)-catalyzed three-component assembly of an alkyne, a tetrahydroisoquinoline segment, and a benzaldehyde, followed by a tandem Strecker reaction and intramolecular cyclization. beilstein-journals.org This highlights the use of pre-formed tetrahydroisoquinoline units as building blocks.

Once the tetrahydroisoquinoline core is established, derivatization of intermediates allows for the synthesis of a variety of analogues and the completion of the total synthesis of the natural product. These derivatizations can include:

N-Alkylation and N-Acylation: The nitrogen atom of the tetrahydroisoquinoline ring is readily alkylated or acylated to introduce various substituents. nih.gov For instance, N-acylated 1,8-disubstituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and shown to possess biological activity. nih.gov

Functionalization at C1: The C1 position of the tetrahydroisoquinoline ring can be functionalized through various methods, including the addition of organometallic reagents to a dihydroisoquinolinium intermediate. nih.gov

Modification of Aromatic Ring Substituents: The hydroxyl groups at positions 4 and 8 can be protected, deprotected, or converted to other functional groups. For example, in the synthesis of renieramycin T derivatives, a debenzylation step using BCl3 was employed to reveal a phenolic hydroxyl group. mdpi.com Subsequent oxidation of this phenol (B47542) can lead to a p-quinone, a common feature in this class of natural products. nih.gov

Esterification of Hydroxyl Groups: The hydroxyl groups, particularly at the benzylic C4 position, can be esterified to introduce different side chains, as seen in the synthesis of 22-O-ester derivatives of jorunnamycin A. researchgate.net

The following table provides examples of precursor types and derivatization reactions.

| Precursor Type | Derivatization Reaction | Resulting Structure |

| Substituted β-phenylethylamines | Pictet-Spengler Reaction | Substituted Tetrahydroisoquinolines |

| L-Tyrosine Derivatives | Multi-step synthesis | Functionalized Tetrahydroisoquinoline Precursors |

| Dihydroisoquinolines | Addition of Organolithium Reagents | C1-Substituted Tetrahydroisoquinolines |

| Phenolic Tetrahydroisoquinolines | Oxidation (e.g., with salcomine) | Tetrahydroisoquinoline-quinones |

| Hydroxylated Tetrahydroisoquinolines | Esterification | Ester Derivatives of Tetrahydroisoquinolines |

Mechanistic Organic Chemistry and Reactivity Studies of 4,8 Isoquinolinediol, 1,2,3,4 Tetrahydro

Electronic Structure and Reactivity Descriptors

The electronic structure of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- is fundamentally dictated by the interplay between the electron-rich dihydroxy-substituted benzene (B151609) ring and the partially saturated heterocyclic amine ring. The hydroxyl groups at the C4 and C8 positions significantly influence the electron density distribution across the aromatic system. These electron-donating groups increase the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack.

Computational studies, often employing Density Functional Theory (DFT), provide insights into the molecule's reactivity. Key reactivity descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are crucial for predicting reactivity. For hydroxylated tetrahydroisoquinolines, the HOMO is typically localized on the electron-rich aromatic ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, indicates the most likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. For 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-, the MEP would show negative potential around the oxygen atoms of the hydroxyl groups and the aromatic ring, highlighting these as regions susceptible to electrophilic interaction.

The nitrogen atom in the tetrahydroisoquinoline ring also plays a significant role. Its lone pair of electrons contributes to the molecule's basicity and nucleophilicity, although this can be modulated by the electronic effects of the substituents on the aromatic ring.

Reaction Pathways and Transformation Mechanisms of Hydroxylated Tetrahydroisoquinolines

The presence of two hydroxyl groups on the benzene ring of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- makes it highly activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The general mechanism for EAS involves the attack of an electrophile by the aromatic pi system to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The directing effects of the hydroxyl groups are paramount in determining the regioselectivity of these reactions. Both hydroxyl groups are ortho-, para-directing. In this specific molecule, the positions ortho and para to the C8-hydroxyl group are C7 and C6, respectively. For the C4-hydroxyl group, the ortho position is C5. The interplay of these directing effects, along with steric hindrance, will determine the final substitution pattern.

Common EAS reactions include:

Nitration: Reaction with nitric acid, typically in the presence of sulfuric acid, introduces a nitro group (-NO2) onto the aromatic ring.

Halogenation: Treatment with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid can lead to the substitution of one or more hydrogen atoms on the aromatic ring with halogen atoms.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). youtube.com This reaction is often reversible. youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. However, the presence of the basic nitrogen and the highly activated ring can lead to complications such as over-alkylation and side reactions.

The precise location of substitution on the 4,8-dihydroxy-substituted ring would require experimental verification, but it is anticipated to occur at the most nucleophilic and sterically accessible positions, likely C5 or C7.

Nucleophilic reactions involving the tetrahydroisoquinoline core can occur at several sites. The C1 position is particularly susceptible to nucleophilic attack, especially after oxidation to an iminium ion.

Pictet-Spengler Reaction: This is a classic method for synthesizing tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization, which is a form of electrophilic aromatic substitution. nih.gov While this is a synthetic route, it highlights the reactivity of the system.

Addition to Iminium Ions: Oxidation of the tetrahydroisoquinoline nitrogen can generate a reactive iminium ion intermediate. This species is highly electrophilic at the C1 position and readily undergoes nucleophilic attack by a wide range of nucleophiles, including organometallic reagents, enolates, and cyanide. nih.govacs.org

Nucleophilic Substitution on the Aromatic Ring: While the electron-rich nature of the ring makes it less susceptible to nucleophilic aromatic substitution (SNAr), such reactions can be made possible if a suitable leaving group is present on the ring and strongly electron-withdrawing groups are also present.

The redox chemistry of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- is complex, involving both the hydroxyl groups and the nitrogen atom.

Oxidation of the Nitrogen Moiety: The secondary amine of the tetrahydroisoquinoline ring can be oxidized. Monoamine oxidase (MAO) has been shown to oxidize N-methyl-1,2,3,4-tetrahydroisoquinoline to the corresponding N-methylisoquinolinium ion. nih.gov Chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also achieve this transformation, leading to the formation of a stable N-acyliminium ion if the nitrogen is acylated. nih.gov This iminium ion is a key intermediate for C1-functionalization. nih.gov Copper(II) chloride in the presence of oxygen has also been used for the dehydrogenation of tetrahydroisoquinolines to dihydroisoquinolines. clockss.org

Oxidation of the Hydroxyl Groups: The dihydroxy-substituted aromatic ring is susceptible to oxidation, potentially forming quinone or quinone-like structures. This is a common metabolic pathway for catechol-containing compounds and can be facilitated by various oxidizing agents. The formation of such reactive species can have significant biological implications.

Reduction Reactions: The reduction of isoquinoline (B145761) systems is a common synthetic strategy. For example, dihydroisoquinolines can be reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride. wikipedia.org

The interplay between the oxidation of the nitrogen and the phenolic rings is a key aspect of the chemistry of this and related compounds.

Tautomerism and Conformational Dynamics of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

Tautomerism:

The primary form of tautomerism relevant to 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- is keto-enol tautomerism, particularly involving the dihydroxy-substituted aromatic ring. While the aromatic diol form is generally the most stable, under certain conditions, it can exist in equilibrium with its keto tautomers.

Phenol-Keto Tautomerism: The hydroxyl groups on the aromatic ring can tautomerize to form cyclohexadienone structures. The stability of these keto forms is generally low due to the loss of aromaticity. However, factors such as solvent polarity and pH can influence this equilibrium. nih.gov For dicarbonyl compounds, the enol tautomer can be favored due to resonance stabilization and hydrogen bonding. pearson.com

In the context of isoquinoline derivatives, amide-imidol tautomerism can also be a factor in related structures, where a substituent on the ring can exist in either a keto or enol form. mdpi.com

Conformational Dynamics:

The 1,2,3,4-tetrahydroisoquinoline (B50084) ring system is not planar and exists in different conformations. The tetrahydropyridine (B1245486) ring typically adopts a half-chair or twist-boat conformation.

Ring Conformation: Computational studies on 1,2,3,4-tetrahydroisoquinoline (THIQ) itself show the existence of multiple low-energy conformers, with twisted forms being particularly stable. researchgate.net The energy difference between conformers with the N-H in an axial or equatorial position can be very small. researchgate.net

The conformational flexibility of the tetrahydroisoquinoline ring is an important determinant of its interaction with biological macromolecules.

Acid-Base Equilibria and Protonation States in Different Media

The acid-base properties of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- are determined by the presence of the basic secondary amine and the acidic phenolic hydroxyl groups.

Basicity of the Nitrogen: The nitrogen atom in the tetrahydroisoquinoline ring is basic and can be protonated in acidic media to form a tetrahydroisoquinolinium ion. The pKa of this amine is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the hydroxyls in this compound, are expected to slightly increase the basicity of the nitrogen compared to the unsubstituted tetrahydroisoquinoline.

Acidity of the Hydroxyl Groups: The two hydroxyl groups on the aromatic ring are phenolic and therefore acidic. They can be deprotonated in basic media to form phenoxide ions. The pKa values of these hydroxyl groups will be influenced by each other's presence and their positions on the ring. The first deprotonation will make the second deprotonation more difficult due to the resulting negative charge on the molecule.

Protonation States in Different Media:

In strongly acidic solution (low pH): The nitrogen atom will be protonated (NH2+), and the hydroxyl groups will be in their neutral form (-OH).

In neutral solution (around pH 7): The molecule may exist as a zwitterion, with the nitrogen protonated and one of the hydroxyl groups deprotonated, or as a neutral molecule, depending on the relative pKa values. The relative strength of weak acids can be determined by their Ka values. youtube.com

In strongly basic solution (high pH): Both hydroxyl groups will be deprotonated (-O-), and the nitrogen will be in its neutral form (-NH).

The specific pKa values for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- would need to be determined experimentally or through high-level computational methods. These values are critical for understanding its behavior in biological systems and for designing extraction and purification protocols.

Metal Coordination Chemistry of Tetrahydroisoquinolinediol Ligands

The coordination chemistry of 4,8-isoquinolinediol, 1,2,3,4-tetrahydro- and its derivatives is an area of growing interest due to the presence of multiple donor sites, namely the secondary amine and the two hydroxyl groups. These functionalities allow the tetrahydroisoquinolinediol scaffold to act as a versatile ligand, capable of coordinating with a variety of metal ions to form stable complexes. The specific arrangement of the nitrogen and oxygen atoms facilitates the formation of chelate rings, which enhances the thermodynamic stability of the resulting metal complexes.

Research into the coordination behavior of analogous amino-alcohol and substituted tetrahydroisoquinoline ligands provides significant insight into the potential reactivity of 4,8-isoquinolinediol, 1,2,3,4-tetrahydro-. Studies on various amino-alcohols have demonstrated their ability to form complexes with a range of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). alfa-chemistry.comresearchgate.nettandfonline.com In these complexes, the amino-alcohol typically acts as a bidentate ligand, coordinating through the nitrogen of the amino group and the oxygen of the hydroxyl group. tandfonline.com This chelation results in the formation of a stable five-membered ring.

Similarly, derivatives of 1,2,3,4-tetrahydroisoquinoline have been shown to form coordination compounds with transition metals. For instance, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid coordinates with Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺. mdpi.comnih.gov In these instances, the coordination involves the carboxylate group and the nitrogen atom of the tetrahydroisoquinoline ring system. While direct studies on 4,8-isoquinolinediol, 1,2,3,4-tetrahydro- are limited, the established coordination patterns of similar ligands suggest that it will readily form complexes with various metal ions.

The presence of two hydroxyl groups at the 4- and 8-positions of the isoquinoline core introduces the possibility of different coordination modes. The ligand could act as a bidentate donor, utilizing the amine and one of the hydroxyl groups. Alternatively, it could function as a tridentate ligand, involving the amine and both hydroxyl groups, particularly with metal ions that can accommodate higher coordination numbers. Furthermore, the potential for the hydroxyl groups to be deprotonated allows for the formation of neutral chelate complexes. The steric and electronic properties of the metal ion, as well as the reaction conditions, will likely dictate the specific coordination geometry.

The coordination of lanthanide ions with ligands containing similar N- and O-donor atoms has also been explored. nih.gov These studies reveal that the coordination number and geometry are highly dependent on the size of the lanthanide ion and the nature of the ligand. nih.gov Given the flexible nature of the tetrahydroisoquinoline backbone and the presence of multiple donor sites, 4,8-isoquinolinediol, 1,2,3,4-tetrahydro- could potentially form interesting polynuclear or cage-like structures with f-block elements.

Detailed research findings on the coordination chemistry of closely related ligands are summarized in the following tables.

Table 1: Coordination Behavior of Analogous Amino-Alcohol Ligands with Transition Metals

| Metal Ion | Ligand Type | Observed Coordination Mode | Resulting Complex Geometry | Reference(s) |

|---|---|---|---|---|

| Cu(II) | Chiral Amino-Alcohols | Bidentate (N, O) | Distorted Octahedral | alfa-chemistry.com |

| Co(II) | Chiral Amino-Alcohols | Bidentate (N, O) | Distorted Octahedral | alfa-chemistry.com |

| Ni(II) | Chiral Amino-Alcohols | Bidentate (N, O) | Distorted Octahedral | alfa-chemistry.com |

| Zn(II) | Chiral Amino-Alcohols | Bidentate (N, O) | Not specified | alfa-chemistry.com |

| Cu(II) | Ethanolamines | Bidentate (N, O) | Octahedral or Tetrahedral | tandfonline.com |

| Co(II) | Ethanolamines | Bidentate (N, O) | Octahedral or Tetrahedral | tandfonline.com |

Table 2: Coordination of Functionalized Tetrahydroisoquinoline Ligands

| Metal Ion | Ligand | Ligand to Metal Ratio | Coordination Site(s) | Reference(s) |

|---|---|---|---|---|

| Cu(II) | (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 2:1 | Carboxylate, Nitrogen | mdpi.comresearchgate.net |

| Co(II) | (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | 2:1 | Carboxylate, Nitrogen | mdpi.comresearchgate.net |

| Co(III) | 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine | 1:1 | Amide, Pyridine Nitrogen | mdpi.comnih.gov |

| Fe(III) | 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine | 1:1 | Amide, Pyridine Nitrogen | mdpi.comnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- |

| (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine |

| Copper(II) |

| Cobalt(II) |

| Cobalt(III) |

| Nickel(II) |

| Zinc(II) |

Computational and Theoretical Chemistry of 4,8 Isoquinolinediol, 1,2,3,4 Tetrahydro

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-, while specific experimental data is scarce, its electronic structure and reactivity can be inferred from theoretical studies on related tetrahydroisoquinoline derivatives. nih.gov

Quantum chemical methods, such as those based on semi-empirical (like AM1, PM3, and PM6) and ab initio calculations, can provide a wealth of information. nih.govresearchgate.net These methods are instrumental in determining various electronic and reactivity descriptors that govern the chemical behavior of the molecule. nih.gov

Key Electronic and Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. For a dihydroxy-substituted tetrahydroisoquinoline like the title compound, the electron-donating nature of the hydroxyl groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO energy, conversely, indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. In 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-, the oxygen atoms of the hydroxyl groups and the nitrogen atom of the tetrahydroisoquinoline ring are expected to be regions of negative potential, making them likely sites for electrophilic attack and hydrogen bonding.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A smaller HOMO-LUMO gap generally corresponds to lower hardness (i.e., higher reactivity). researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

A quantitative structure-activity relationship (QSAR) study on a series of 38 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives demonstrated the utility of quantum chemical descriptors in predicting their tumor-specificity. nih.gov This study revealed that the water-accessible surface area, a descriptor obtainable from quantum chemical calculations, had the highest correlation with tumor specificity. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for a Representative Tetrahydroisoquinoline Derivative

| Descriptor | Calculated Value | Method | Reference |

| HOMO Energy | -8.5 eV | PM3 | rasayanjournal.co.in |

| LUMO Energy | 0.5 eV | PM3 | rasayanjournal.co.in |

| Dipole Moment | 1.5 D | PM3 | rasayanjournal.co.in |

| Water-Accessible Surface Area | Varies | AM1, PM3, PM6 | nih.gov |

Note: The values in this table are for a representative 1-aryl-tetrahydroisoquinoline derivative and are intended to be illustrative of the types of descriptors calculated for this class of compounds.

Density Functional Theory (DFT) Studies for Ground and Excited States

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying the electronic properties of molecules like 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-. researchgate.net

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or larger, can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for both the ground and excited states. researchgate.netnih.gov

Ground State Properties:

Optimized Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. For the tetrahydroisoquinoline scaffold, the piperidine (B6355638) ring typically adopts a half-chair conformation.

Vibrational Analysis: Calculation of vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. A comparison of the calculated and experimental spectra can help to confirm the structure of the compound. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge distribution and hyperconjugative interactions.

A DFT study on isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) using the B3LYP functional provided detailed assignments of their vibrational spectra and insights into their electronic properties. researchgate.net Such studies on related molecules can serve as a guide for interpreting the computational results for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-.

Excited State Properties:

Time-Dependent DFT (TD-DFT) is a widely used method for studying the electronic excited states of molecules. nih.gov It can be used to predict:

Excitation Energies: The energy difference between the ground state and various excited states.

Absorption Spectra: The wavelengths of light that the molecule absorbs, which correspond to electronic transitions.

Fluorescence and Phosphorescence: The emission of light from excited states.

The presence of the two hydroxyl groups in 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- is expected to significantly influence its photophysical properties, potentially leading to interesting fluorescence characteristics.

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape. acs.org This is particularly important for flexible molecules like 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-, where different conformations can have distinct biological activities.

MD simulations on substituted tetrahydroisoquinolines have been used to understand their stability and binding to biological targets. tandfonline.com These simulations typically involve placing the molecule in a solvent box (e.g., water) and solving Newton's equations of motion for all atoms over a period of time, often on the nanosecond to microsecond timescale.

Key Insights from MD Simulations:

Conformational Preferences: MD simulations can reveal the most populated conformations of the molecule in solution. For the tetrahydroisoquinoline ring system, this would involve analyzing the puckering of the non-aromatic ring.

Flexibility and Dynamics: The simulations can quantify the flexibility of different parts of the molecule, such as the dihedral angles of side chains.

Solvent Effects: MD simulations explicitly account for the influence of the solvent on the molecule's conformation and dynamics.

A study on new tetrahydroisoquinoline-4-carbonitrile derivatives included 100 ns MD simulations to analyze the stability of their binding to cyclin-dependent kinase 5A1. tandfonline.com Similarly, MD simulations of tetrahydroisoquinoline-based CD44 antagonist candidates were used to identify stable binders. mdpi.com

In Silico Prediction of Reaction Outcomes and Selectivity

The in silico prediction of reaction outcomes is a rapidly developing field of computational chemistry that aims to forecast the products of a chemical reaction without performing the experiment. This can be particularly useful for complex heterocyclic systems like tetrahydroisoquinolines.

Several synthetic routes are known for the preparation of the tetrahydroisoquinoline scaffold, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent. nih.govrsc.org Computational methods can be employed to:

Model Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined.

Predict Regio- and Stereoselectivity: For reactions that can yield multiple isomers, computational models can predict which isomer will be the major product.

Evaluate Reaction Conditions: The effect of different catalysts, solvents, and temperatures on the reaction outcome can be simulated.

Ligand-Protein Interaction Modeling (Docking and Scoring Algorithms) for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a cornerstone of structure-based drug design and can be used to identify potential biological targets for 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-.

The tetrahydroisoquinoline scaffold is present in many compounds with known biological activities, including inhibitors of enzymes like histone deacetylase 8 (HDAC8) and cyclin-dependent kinases (CDKs). tandfonline.comnih.gov Docking studies of tetrahydroisoquinoline derivatives have been performed against a variety of targets. nih.govresearchgate.net

The Docking Process:

Preparation of the Protein and Ligand: The three-dimensional structures of the target protein (often from the Protein Data Bank) and the ligand (4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-) are prepared.

Sampling of Ligand Conformations and Orientations: A docking algorithm explores different possible binding poses of the ligand within the active site of the protein.

Scoring: A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Table 2: Examples of Biological Targets for Tetrahydroisoquinoline Derivatives Investigated by Molecular Docking

| Target Protein | PDB ID | Docking Software | Reference |

| Cyclin-Dependent Kinase 5A1 (CDK5A1) | - | - | tandfonline.com |

| CD44 Antigen | - | - | mdpi.com |

| Histone Deacetylase 8 (HDAC8) | - | - | nih.gov |

| Matrix Metalloproteinases (MMPs) | - | - | nih.gov |

Note: This table provides examples of targets for the broader class of tetrahydroisoquinoline derivatives, suggesting potential avenues of investigation for the title compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Isoquinolinediol Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are valuable tools for predicting the activity of new compounds and for guiding the design of more potent analogs.

Several QSAR studies have been conducted on tetrahydroisoquinoline derivatives, highlighting the structural features that are important for their biological activity. nih.govrasayanjournal.co.innih.gov These studies often employ a variety of molecular descriptors, including:

Topological descriptors: Based on the 2D structure of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

A multi-QSAR modeling study on tetrahydroisoquinoline derivatives as HDAC8 inhibitors found that the tetrahydroisoquinoline moiety may be more effective as a cap group than as a linker. nih.gov Another study on the tumor-specificity of tetrahydroisoquinoline derivatives highlighted the importance of the water-accessible surface area. nih.gov

For isoquinolinediol derivatives, a QSAR model would likely reveal the importance of the positions and electronic properties of the hydroxyl groups for a given biological activity. The ability of the hydroxyl groups to act as hydrogen bond donors and acceptors would likely be a key feature.

Virtual Screening Approaches for Ligand Discovery Using the Isoquinolinediol Scaffold

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net The 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- scaffold can be used as a starting point for virtual screening campaigns to discover new bioactive compounds. nih.gov

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity.

Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active ligand to search for other compounds in a library that have similar properties (e.g., shape, pharmacophore).

The tetrahydroisoquinoline scaffold has been successfully used in virtual screening to identify inhibitors of various targets. nih.gov A virtual screening campaign using the 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- scaffold could involve:

Library Preparation: Assembling a large, diverse library of commercially available or synthetically accessible compounds containing the isoquinolinediol scaffold.

Screening: Using either SBVS or LBVS to filter the library and select a smaller subset of promising "hits."

Hit Validation: Experimentally testing the selected hits for their biological activity.

The unique substitution pattern of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- makes it an attractive scaffold for the discovery of new ligands with novel biological activities. nih.govnih.govacs.org

Biological Chemistry Research: Investigating Molecular Interactions and Mechanistic Insights Excluding Clinical Data

In Vitro Enzymatic Assays and Inhibition Kinetics Studies

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core structure have been evaluated against various enzymatic targets to elucidate their inhibitory potential. These in vitro studies are crucial for understanding the molecular mechanisms through which these compounds exert their effects.

One area of investigation has been the mitochondrial electron transport system. Studies using mitochondria isolated from mouse brains have shown that 1,2,3,4-tetrahydroisoquinoline can selectively and significantly inhibit the activity of NADH-ubiquinone reductase (Complex I). nih.gov In these assays, the compound had no discernible effect on the activities of other key enzyme complexes, including succinate-ubiquinone reductase (Complex II), dihydroubiquinone-cytochrome c reductase (Complex III), or ferrocytochrome c-oxygen reductase (Complex IV), highlighting its specificity for Complex I. nih.gov

In another line of research, novel series of 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and assessed for their dual activity as peroxisome proliferator-activated receptor γ (PPARγ) agonists and protein-tyrosine phosphatase 1B (PTP-1B) inhibitors. nih.gov One particular derivative, compound 13jE , was identified as a potent inhibitor of human PTP-1B with a half-maximal inhibitory concentration (IC50) of 1.0 µM. nih.gov

Furthermore, in the context of anti-inflammatory research, various compounds are often screened for their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov While specific data for 4,8-isoquinolinediol, 1,2,3,4-tetrahydro- on these enzymes is not detailed, the general methodology involves incubating the compound with the purified enzyme and measuring the reduction in enzymatic activity. nih.gov

Table 1: In Vitro Enzymatic Inhibition by Tetrahydroisoquinoline Derivatives

| Compound Class | Enzyme Target | System | Finding | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | NADH-ubiquinone reductase (Complex I) | Isolated mouse brain mitochondria | Selective and significant inhibition | nih.gov |

| (S)-THIQ-3-carboxylic acid derivative (13jE ) | Protein-Tyrosine Phosphatase 1B (PTP-1B) | Purified human enzyme | Potent inhibition (IC50 = 1.0 µM) | nih.gov |

Receptor Binding Profiling and Affinity Determination (using purified receptors)

The affinity of tetrahydroisoquinoline derivatives for various G-protein coupled receptors (GPCRs) and ion channels has been extensively profiled using purified receptor preparations and radioligand binding assays. These studies determine the potency (often expressed as Kᵢ or IC₅₀ values) and selectivity of the compounds for different receptor subtypes.

Derivatives have shown significant affinity for dopamine (B1211576) receptors. For instance, a series of THIQ analogs were developed with high affinity for the dopamine D₃ receptor. nih.gov One compound, resulting from the introduction of a 7-CF₃SO₂O- substituent and a 3-indolylpropenamido group, demonstrated a high D₃ receptor affinity with a pKᵢ value of 8.4 and exhibited 150-fold selectivity over the D₂ receptor. nih.gov Another ligand, dinoxyline (B12756123) , which contains a dihydroxy-tetrahydrochromeno[4,3,2,-de]isoquinoline core, was found to have high affinity for all dopamine receptor isoforms, including D₁, D₂, D₃, and D₄ receptors. researchgate.net

The N-methyl-D-aspartate (NMDA) receptor complex is another key target. A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their affinity to the phencyclidine (PCP) binding site within the NMDA receptor's ion channel. nih.gov The (S)-configured derivative with a 2-methylphenyl substituent at position 1 and a methyl group at position 8 showed the highest affinity, with a Kᵢ value of 0.0374 µM. nih.gov This compound was nearly 90 times more potent than its corresponding (R)-enantiomer, indicating a high degree of stereoselectivity. nih.gov

Table 2: Receptor Binding Affinities of Tetrahydroisoquinoline Derivatives

| Compound/Derivative Class | Receptor Target | Binding Affinity (Kᵢ) | Selectivity Highlight | Reference |

|---|---|---|---|---|

| 7-Substituted THIQ derivative | Dopamine D₃ | ~4 nM (pKᵢ = 8.4) | 150-fold selective over D₂ receptor | nih.gov |

| (S)-1-(2-methylphenyl)-8-methyl-THIQ | NMDA Receptor (PCP site) | 0.0374 µM | ~90-fold more potent than (R)-enantiomer | nih.gov |

| Dinoxyline | Dopamine D₁ | <10 nM (K₀.₅) | High affinity at all tested dopamine receptors (D₁-D₄) | researchgate.net |

| THIQ-derived positive allosteric modulators | GluN2B-containing NMDARs | Submicromolar EC₅₀ values | S-(-) enantiomer active at GluN2B/C/D; R-(+) at GluN2C/D only | nih.gov |

Mechanistic Studies of Molecular Recognition (Protein-Ligand Interactions)

Understanding how ligands like 4,8-isoquinolinediol, 1,2,3,4-tetrahydro- bind to their protein targets is fundamental to biological chemistry. nih.gov Molecular recognition involves a complex interplay of physicochemical forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, which dictate the specificity and affinity of the binding. nih.govthe-eye.eu

Computational methods such as molecular docking are employed to model these interactions. For example, a molecular docking study of tetrahydroquinoxaline sulfonamide derivatives with tubulin revealed specific binding modes. nih.gov The study showed that the tetrahydroquinoxaline group was positioned at the interface of the α and β tubulin subunits, forming hydrophobic interactions with residues βAsn258, βMet259, and βLys352, while a hydrogen bond was formed between an NH group and αThr179. nih.gov Such studies provide a detailed, atom-level view of the protein-ligand complex.

The thermodynamics of binding are also critical. Protein-ligand interactions can be driven by favorable changes in enthalpy (from bond formation) and/or entropy (from the release of ordered solvent molecules). nih.gov Three primary models describe the binding process: the classic "lock-and-key" model, the "induced fit" model where the protein conformation changes upon ligand binding, and the "conformational selection" model where the ligand binds to a pre-existing active conformation of the protein. nih.gov

End-point free energy calculation methods like MM-GBSA and MM-PBSA are used with molecular dynamics simulations to further dissect these interactions and rank-order potential ligands. nih.gov These calculations can provide a deeper understanding of the forces driving molecular recognition for a given protein-ligand pair. nih.gov

Investigation of Intracellular Signaling Pathways Modulated by Isoquinolinediol Derivatives (in vitro molecular level)

Beyond direct receptor or enzyme interaction, THIQ derivatives have been shown to modulate intracellular signaling cascades at the molecular level. These pathways are complex networks that transmit signals from the cell surface to effector molecules, ultimately controlling cellular processes. nih.gov

A key signaling pathway implicated in various cellular functions is the nuclear factor-κB (NF-κB) pathway. Abnormal activation of NF-κB is associated with the stimulation of proliferation and suppression of apoptosis. nih.gov Research into a series of 1,2,3,4-tetrahydroisoquinoline derivatives has demonstrated their ability to target this pathway. Specifically, a derivative identified as compound 5d was shown to block the nuclear translocation of NF-κB in LPS-stimulated MDA-MB-231 cells. nih.gov This action prevents NF-κB from reaching the nucleus and activating its target genes, thereby inhibiting the downstream effects of the pathway. nih.gov This finding suggests that the THIQ scaffold can serve as a basis for developing modulators of specific intracellular signaling events.

Design and Synthesis of Chemical Probes and Tools Based on 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-

To visualize and study the interactions of a compound within a biological system, chemical probes are indispensable tools. mdpi.comljmu.ac.uk The design of such probes based on a parent scaffold like 4,8-isoquinolinediol, 1,2,3,4-tetrahydro- involves the strategic attachment of a reporter group, such as a fluorescent tag or a radioisotope, without significantly disrupting the compound's inherent biological activity.

A general strategy involves a retrosynthetic analysis to identify suitable points for modification on the core structure. mdpi.com For instance, in the development of probes based on the CCR5 antagonist TAK-779, researchers designed analogs where fluorescent moieties like coumarin (B35378) or BODIPY were attached via linkers. mdpi.com The synthesis often involves coupling reactions, such as amide bond formation or "click" chemistry, to connect the parent molecule to the reporter tag. mdpi.comljmu.ac.uk

For 4,8-isoquinolinediol, 1,2,3,4-tetrahydro-, a potential probe could be synthesized by modifying one of the hydroxyl groups or the secondary amine (if not essential for binding) to attach a linker arm, which is then conjugated to a fluorescent dye. The goal is to create a tool that retains its binding affinity for its target protein, allowing researchers to track its localization and interaction at the molecular level using techniques like fluorescence microscopy. While specific probes for 4,8-isoquinolinediol, 1,2,3,4-tetrahydro- have not been detailed in the reviewed literature, the established chemical principles provide a clear roadmap for their potential development. mdpi.comljmu.ac.uk

Exploration of Structure-Activity Relationships (SAR) for Receptor/Enzyme Selectivity and Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound by systematically modifying its chemical structure to enhance potency, selectivity, and efficacy. drugdesign.org For the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, extensive SAR has been developed. nih.govrsc.org

Studies on THIQ-based NMDA receptor modulators have revealed critical structural determinants for activity. nih.gov Modifications to an isopropoxy-containing THIQ scaffold led to analogs with enhanced potentiation of the GluN2B subunit. nih.gov A key SAR finding was the stereoselectivity of the interaction: the S-(-) enantiomer was active at GluN2B, GluN2C, and/or GluN2D subunits, whereas the R-(+) enantiomer was only active at GluN2C/D subunits. nih.gov Furthermore, for 1-aryl-THIQ derivatives, the presence of a methyl group at position 8 of the isoquinoline (B145761) ring system was found to enhance binding affinity at the NMDA receptor. nih.gov

In the context of dopamine receptor ligands, SAR has guided the development of highly selective compounds. Replacing a flexible butyl linker with a more rigid cyclohexylethyl linker in one series of THIQ derivatives led to compounds with improved oral bioavailability and selectivity. researchgate.net For dinoxyline and its analogs, which feature a dihydroxy-tetrahydrochromeno[4,3,2,-de]isoquinoline structure, N-alkylation (e.g., with N-allyl or N-n-propyl groups) surprisingly decreased D₂ receptor affinity, a finding contrary to the SAR observed in other related D₁ agonist series. researchgate.net This suggests that dinoxyline may engage with different amino acid residues within the D₂ receptor binding pocket. researchgate.net

Table 3: Summary of Key Structure-Activity Relationships for THIQ Derivatives

| Structural Modification | Target | Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| Isopropoxy moiety on THIQ scaffold | NMDA Receptor (GluN2B) | Enhanced positive allosteric modulation | nih.gov |

| S- vs. R-enantiomer | NMDA Receptor (GluN2 subunits) | S-(-) enantiomer is active at GluN2B/C/D; R-(+) is active at GluN2C/D only | nih.gov |

| Methyl group at position 8 | NMDA Receptor | Increased binding affinity | nih.gov |

| Replacement of butyl linker with cyclohexylethyl linker | Dopamine D₃ Receptor | Improved selectivity and bioavailability | researchgate.net |

| N-alkylation of dinoxyline | Dopamine D₂ Receptor | Decreased binding affinity | researchgate.net |

Oxidative Metabolism Studies of Isoquinolinediol Derivatives (in enzymatic systems, in vitro)

In vitro metabolism studies are critical for identifying the metabolic fate of a compound. These experiments typically use subcellular fractions, such as liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes like cytochrome P450 (CYP) monooxygenases. nih.govnih.gov

While specific metabolic data for 4,8-isoquinolinediol, 1,2,3,4-tetrahydro- is limited, studies on structurally related phenolic compounds and other complex molecules provide a model for how it might be processed. For example, the in vitro metabolism of soy isoflavones (which, like the target compound, contain hydroxylated phenyl rings) in human liver microsomes results in various monohydroxylated and dihydroxylated metabolites. nih.govresearchgate.net The primary reactions are catalyzed by CYP enzymes, leading to the addition of hydroxyl groups to the aromatic rings. nih.gov

Similarly, studies on synthetic cannabinoids using pooled human liver S9 fractions show that Phase I metabolism often involves hydroxylation by multiple CYP isozymes (e.g., CYP2C8, CYP2C9, CYP3A4, CYP3A5) and ester hydrolysis. nih.gov For a molecule like 4,8-isoquinolinediol, 1,2,3,4-tetrahydro-, it is plausible that in vitro enzymatic systems would produce further hydroxylated or O-demethylated (if methoxy (B1213986) precursors were used) metabolites. The orientation of the molecule within the active site of the CYP enzyme, rather than just the inherent reactivity of a C-H bond, is a determining factor for the position of hydroxylation. nih.gov

Role of 4,8 Isoquinolinediol, 1,2,3,4 Tetrahydro in Advanced Materials Science and Catalysis Research

Utilization as a Chiral Ligand in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and chiral 1,2,3,4-tetrahydroisoquinolines are recognized as pivotal scaffolds in this field. rsc.orgmdpi.com They are widely used as chiral ligands and catalysts in asymmetric reactions. The development of catalytic stereoselective methods to produce C1-chiral THIQs has been a major focus, often involving the asymmetric reduction of the corresponding 3,4-dihydroisoquinoline (B110456) precursors. nih.govrsc.org

The 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- structure is particularly promising as a chiral ligand. The diol functionality, coupled with the nitrogen atom of the heterocyclic ring, provides multiple coordination sites for metal centers. This multidentate character is crucial for forming stable and well-defined chiral metal complexes that can effectively transfer stereochemical information during a catalytic cycle.

Research Findings:

Catalytic Systems: Asymmetric synthesis of chiral THIQs is frequently achieved through transition-metal-catalyzed hydrogenation and transfer hydrogenation. mdpi.comresearchgate.net Metals such as iridium, rhodium, and ruthenium are commonly employed, paired with chiral phosphine (B1218219) ligands or other chiral auxiliaries to induce high enantioselectivity. mdpi.comnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of imines and N-heteroaromatics is a highly effective method for producing chiral amines. mdpi.com

Mechanism of Enantioselection: The enantioselectivity in these reactions is dictated by the formation of a diastereomeric complex between the substrate and the chiral catalyst. In the case of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro-, its rigid conformation and defined stereocenter at C4 would pre-organize the coordinating hydroxyl and amine groups. When complexed to a metal, this arrangement creates a specific chiral pocket around the active site, forcing the substrate of a prochiral molecule to approach from a preferred direction, leading to the formation of one enantiomer over the other.

Potential Applications: Ligands derived from this scaffold could be applied to a wide range of asymmetric transformations, including reductions, C-C bond-forming reactions, and cycloadditions. The ability to modify the hydroxyl and amine functionalities allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions.

Table 1: Common Catalytic Systems for Asymmetric Synthesis of Chiral Tetrahydroisoquinolines

| Metal Catalyst | Typical Chiral Ligand Type | Reaction Type | Reference |

|---|---|---|---|

| Iridium (Ir) | Diphosphine Ligands (e.g., JosiPhos) | Asymmetric Hydrogenation | mdpi.com |

| Rhodium (Rh) | Ferrocene-based bisphosphine–thiourea | Asymmetric Hydrogenation | nih.gov |

| Ruthenium (Ru) | Diamine-based Ligands | Asymmetric Transfer Hydrogenation | mdpi.com |

| Copper (Cu) | Phosphine Ligands (e.g., Ph-BPE) | Asymmetric Cyclizative Aminoboration | nih.gov |

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Their high porosity, large surface area, and tunable structures make them suitable for applications in gas storage, separation, and catalysis. nih.govresearchgate.net The selection of the organic ligand is critical in determining the topology and properties of the resulting MOF. researchgate.net

The structure of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- makes it an excellent candidate for use as an organic linker in MOF synthesis. The two hydroxyl groups at the C4 and C8 positions can act as coordination sites, bridging multiple metal centers to form one-, two-, or three-dimensional networks. nih.gov The nitrogen atom can also participate in coordination, potentially leading to more complex and robust framework structures.

Research Findings:

Ligand Design: The rigid tetrahydroisoquinoline backbone provides structural integrity, which is essential for forming stable, porous frameworks. The distance and angle between the two hydroxyl groups are predefined by the scaffold's geometry, offering a degree of predictability in the resulting network topology.

Synthesis Methods: MOFs incorporating this ligand could be synthesized using established methods such as solvothermal or hydrothermal synthesis, where the ligand and a metal salt are heated in a suitable solvent. mdpi.com Other techniques like electrochemical or sonochemical methods could also be explored to control crystal size and morphology. mdpi.com

Potential for Functional MOFs: The inherent chirality of the ligand could be transferred to the MOF, creating chiral porous materials. Such homochiral MOFs are highly sought after for applications in enantioselective separation and asymmetric catalysis. Furthermore, the uncoordinated secondary amine within the pores could be post-synthetically modified to introduce additional functionalities, tailoring the MOF for specific applications.

Application as a Scaffold for Supramolecular Assembly Research

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nku.eduharvard.edu Self-assembly, the spontaneous organization of molecules into ordered structures, is a powerful tool for creating novel materials and functional systems. nku.edu

4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- is an ideal building block for supramolecular assembly due to its multiple hydrogen bonding sites. It possesses both hydrogen bond donors (the two -OH groups and the N-H group) and acceptors (the oxygen and nitrogen atoms). This allows for the formation of intricate and stable hydrogen-bonded networks.

Research Findings:

Hydrogen Bonding Motifs: The molecule can engage in self-assembly to form various architectures. For example, intermolecular hydrogen bonds between the hydroxyl groups and the nitrogen atoms could lead to the formation of one-dimensional tapes or chains. nku.edu In the presence of complementary molecules, more complex structures like rosettes or grids could be formed. The specific arrangement would be governed by the stereochemistry of the C4 hydroxyl group.

Chiral Recognition: In a racemic mixture, the enantiomers of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- could exhibit chiral self-sorting, where molecules of the same chirality preferentially assemble into homochiral aggregates. nku.edu This phenomenon is crucial for the development of materials for chiral resolution.

Hierarchical Structures: The tetrahydroisoquinoline core also allows for π-π stacking interactions between the aromatic rings of adjacent molecules. The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-ordered, multi-dimensional supramolecular polymers, a key goal in materials science.

Exploration in Optoelectronic Materials Research (Theoretical and Synthetic Aspects)

The development of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic properties, solid-state packing, and photophysical behavior.

While direct applications of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- in optoelectronics are not yet widely reported, its scaffold presents significant potential from a theoretical and synthetic standpoint.

Theoretical Aspects:

Electronic Properties: The electronic properties of the tetrahydroisoquinoline scaffold can be investigated using computational methods like Density Functional Theory (DFT). researchgate.net Such studies can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing charge-transporting and light-emitting materials. The substitution pattern, particularly the electron-donating hydroxyl groups, will significantly influence these energy levels.

Molecular Design: Theoretical calculations can guide the synthetic modification of the scaffold. By adding electron-withdrawing or electron-donating groups at various positions on the aromatic ring or the nitrogen atom, the electronic and optical properties can be fine-tuned for specific optoelectronic applications.

Synthetic Aspects:

Scaffold for Chromophores: The core structure can serve as a scaffold to which known chromophores (light-absorbing and emitting moieties) are attached. The hydroxyl and amine groups are convenient handles for synthetic derivatization, allowing for the straightforward incorporation of the tetrahydroisoquinoline unit into larger, more complex functional molecules.

Charge Transport: The potential for ordered packing through hydrogen bonding and π-π stacking is advantageous for charge transport. Well-ordered materials can exhibit higher charge carrier mobilities, which is a key requirement for efficient organic electronic devices. The rigid nature of the tetrahydroisoquinoline core helps to minimize non-radiative decay pathways, potentially leading to higher emission efficiencies in light-emitting applications.

Table 2: Functional Groups of 4,8-Isoquinolinediol, 1,2,3,4-tetrahydro- and Their Relevance in Materials Science

| Functional Group | Position | Relevant Properties | Potential Application Area |

|---|---|---|---|

| Hydroxyl (-OH) | C4, C8 | Hydrogen bond donor, Metal coordination site | Supramolecular Assembly, MOFs, Asymmetric Catalysis |

| Secondary Amine (-NH-) | N2 | Hydrogen bond donor/acceptor, Metal coordination site, Site for synthetic modification | Supramolecular Assembly, MOFs, Optoelectronics |

| Aromatic Ring | Benzene (B151609) moiety | π-π stacking, Site for electrophilic substitution | Supramolecular Assembly, Optoelectronics |

| Chiral Center | C4 | Stereochemical control | Asymmetric Catalysis, Chiral MOFs |